

# Application Note: Quantification of Cerevisterol using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Cerevisterol*

Cat. No.: *B1209023*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cerevisterol** in various sample matrices.

**Cerevisterol**, a significant sterol, can be reliably quantified using a reversed-phase HPLC system coupled with UV detection. The described protocol provides a straightforward and reproducible workflow, from sample extraction to data analysis, suitable for researchers, scientists, and professionals in drug development. The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for quality control and research purposes.

## Introduction

**Cerevisterol** is a biologically active sterol found in various natural sources. Its accurate quantification is crucial for understanding its physiological roles and for the quality control of products containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytosterols due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of **Cerevisterol** using a reversed-phase HPLC method, adapted from established methods for similar sterols like ergosterol.[3][4][5]

## Experimental

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Any standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)[4][5]
Mobile Phase	Isocratic mixture of Acetonitrile and Methanol (e.g., 70:30, v/v)[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	20 $\mu$ L
Column Temperature	30 $^{\circ}$ C[4]
Detection Wavelength	280 nm (or as determined by UV scan of Cerevisterol standard)[3][4]

- **Cerevisterol** analytical standard (purity  $\geq$ 98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Other solvents for sample extraction (e.g., methanol, dichloromethane, chloroform)[3]

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

- Extraction:
  - For solid samples (e.g., fungal biomass, plant material), weigh approximately 2 g of dried and powdered material.
  - Extract the sample with a suitable solvent mixture, such as methanol/dichloromethane (75:25, v/v), at a solid-to-liquid ratio of 1:25.[3]
  - Perform the extraction three times to ensure complete recovery.
  - Centrifuge the extract at 10,000 rpm for 5 minutes to pellet any solid debris.[3]
  - Combine the supernatants from all extractions.
- Solvent Evaporation:
  - Evaporate the combined extracts to dryness using a rotary evaporator at 40 °C.[3]
- Reconstitution and Filtration:
  - Dissolve the resulting residue in 1 mL of methanol.[3]
  - Filter the solution through a 0.45 µm nylon syringe filter prior to HPLC injection.[3]
- Prepare a stock solution of **Cerevisterol** standard in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of **Cerevisterol** in the samples.
- Inject each standard in triplicate to establish the calibration curve by plotting the peak area against the concentration.

## Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7][8]

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity (R <sup>2</sup> )	> 0.999[4]
Limit of Detection (LOD)	0.03 µg/mL[4]
Limit of Quantification (LOQ)	0.095 µg/mL[4]
Precision (%RSD)	< 2%
Accuracy (Recovery %)	95 - 105%
Specificity	The method is specific for Cerevisterol, with no interference from the matrix.

## Results and Data Presentation

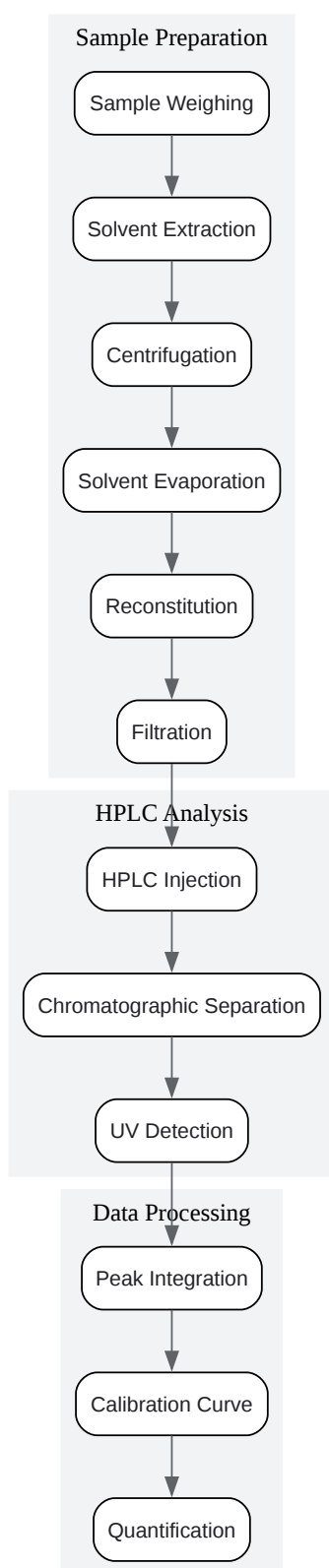
The quantification of **Cerevisterol** in the samples is performed by comparing the peak area of the analyte with the calibration curve. The results should be expressed in an appropriate unit, such as mg/g of the sample.

Table 3: Example of **Cerevisterol** Quantification in Samples

Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)	Amount in Sample (mg/g)
Sample 1	7.1	123456	5.67	2.84
Sample 2	7.1	234567	10.78	5.39
Sample 3	7.1	187654	8.62	4.31

## Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of **Cerevisterol** is depicted in the following diagram.



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Caption: Experimental workflow for **Cerevisterol** quantification.

## Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of **Cerevisterol**. The protocol is straightforward to implement and provides accurate and reproducible results. This method can be valuable for quality control in the pharmaceutical and nutraceutical industries, as well as for research applications.

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